Ecomustina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

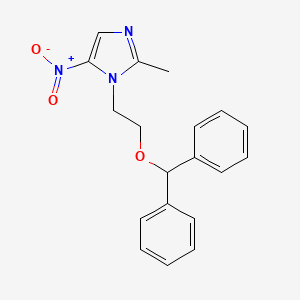

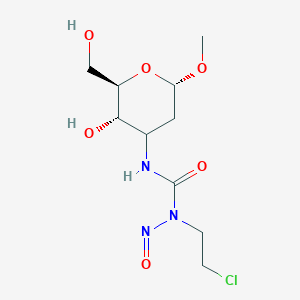

Ecomustine is a water-soluble nitrosoureido sugar derived from acosamine, with alkylating activity. Ecomustine alkylates and crosslinks DNA, thereby inhibiting replication and transcription and eventually resulting in a reduction of cellular proliferation.

Aplicaciones Científicas De Investigación

Developing Eco-technologies in Brazil The integration of scientific research with the concept of Industrial Ecology supports the development of eco-technologies. This approach is crucial in proposing and supporting specific solutions for local environmental issues. For instance, the joint management of waste streams from mining and leather tanning industries in Southern Brazil has the potential to minimize environmental impacts compared to separate waste management strategies. This emphasizes the role of academic research in fostering alternative solutions based on non-conventional technologies, especially those that leverage unique regional characteristics (Giannetti, Bonilla, & Almeida, 2004).

3D Printing in Ecological Research 3D printing technology offers rapid and precise production of objects for ecological studies, presenting time and cost savings. This technology's significance is growing, especially with the advent of less toxic, biodegradable, and recyclable print materials, which align with the eco-friendly ethos. However, the successful implementation of 3D printing in ecological research hinges on the availability of resources such as printers, scanners, and software, alongside proficiency in 3D image software (Behm, Waite, Hsieh, & Helmus, 2018).

Advancements in Eco-Models for Water Eutrophication Eco-models have shown promising advancements in water eutrophication research. These models range from dimension-models to dynamic models, evolving with the integration of new types of experimental data like remote sensing and high-frequency field sensors. This evolution enhances the predictive ability of ecological models, offering new insights into environmental dynamics and management strategies (Hu, Li, Ye, Wang, Weiwei, & Deng, 2019).

Open Eco-Innovation and Ecolabels The concept of Open Eco-Innovation is pivotal for integrating external knowledge, R&D collaboration, and open innovation as drivers for eco-innovation in companies. This emerging research field is gaining traction due to its potential to foster sustainable business practices. Ecolabels serve as a multi-dimensional eco-innovation tool, contributing to sustainable design, production, and consumption. The focus on ecolabels has unveiled trends and opportunities, especially in food sectors and developed countries, highlighting their influence on market dynamics (Chistov, Aramburu, & Carrillo‐Hermosilla, 2021; Prieto-Sandoval, Alfaro, Mejía-Villa, & Ormazábal, 2016).

Ecomuseums and Sustainable Regional Development Ecomuseums have emerged as a sustainable tourism model, significantly impacting socio-economic development, especially in the Subcarpathian Province. These innovative open-air museums are designed, built, and managed by local communities. They encapsulate a holistic interpretation of cultural heritage for sustainable development, fostering economic activity in local communities, particularly in mountain areas (Negacz & Para, 2014).

Integration of Ecology and Social Sciences The integration of ecology with social sciences is increasingly essential for addressing complex environmental issues. This interdisciplinary collaboration can take various forms, including stakeholder engagement, expansion of ecological research to include human subjects, or active exchange with social sciences. Such an approach offers strategic choices for ecologists to incorporate human and social dimensions into their work, each posing specific challenges and necessitating careful consideration of the place of humans in nature (Lowe, Whitman, & Phillipson, 2009).

Propiedades

Fórmula molecular |

C10H18ClN3O6 |

|---|---|

Peso molecular |

311.72 g/mol |

Nombre IUPAC |

1-(2-chloroethyl)-3-[(2R,3S,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea |

InChI |

InChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)/t6?,7-,8+,9+/m1/s1 |

Clave InChI |

YQYBWJPESSJLTK-UXGQUHLOSA-N |

SMILES isomérico |

CO[C@@H]1CC([C@@H]([C@H](O1)CO)O)NC(=O)N(CCCl)N=O |

SMILES |

COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O |

SMILES canónico |

COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

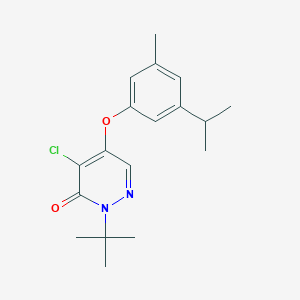

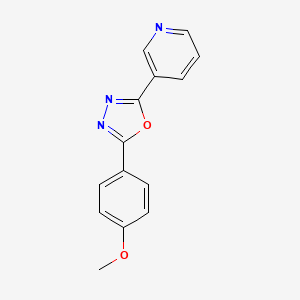

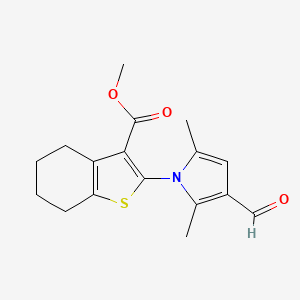

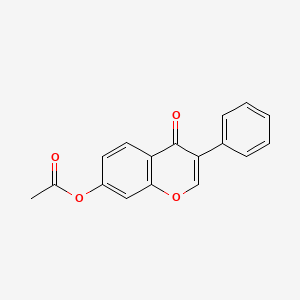

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)

![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)

![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)

![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)